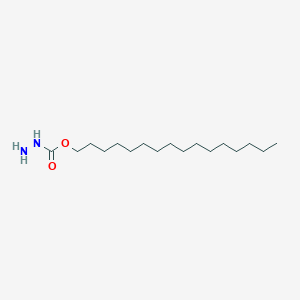

Hexadecyl hydrazinecarboxylate

Description

Hexadecyl hydrazinecarboxylate is a hydrazine derivative characterized by a long-chain hexadecyl group (C₁₆H₃₃) attached to a hydrazinecarboxylate moiety. Its structure combines a lipophilic alkyl chain with a reactive hydrazinecarboxylate group, enabling diverse chemical interactions and biological activities. The hexadecyl chain enhances solubility in non-polar environments, making it suitable for applications requiring amphiphilic properties .

Properties

CAS No. |

89761-30-8 |

|---|---|

Molecular Formula |

C17H36N2O2 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

hexadecyl N-aminocarbamate |

InChI |

InChI=1S/C17H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17(20)19-18/h2-16,18H2,1H3,(H,19,20) |

InChI Key |

DMWVMZCCVWOPIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl hydrazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of hexadecyl chloride with hydrazine hydrate in the presence of a base. This reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the reduction of hexadecyl nitrocarboxylate using hydrazine hydrate and a suitable catalyst. This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactions. The process begins with the preparation of hexadecyl chloride, which is then reacted with hydrazine hydrate in a continuous flow reactor. The product is subsequently purified using distillation and crystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl hydrazinecarboxylate undergoes several types of chemical reactions, including:

Reduction: Reduction of this compound can yield hexadecyl aminecarboxylate.

Substitution: The hydrazide group can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Iron phthalocyanine as a catalyst under aerobic conditions.

Reduction: Hydrazine hydrate in the presence of a suitable catalyst.

Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Hexadecyl azocarboxylate.

Reduction: Hexadecyl aminecarboxylate.

Substitution: Derivatives with different functional groups replacing the hydrazide group.

Scientific Research Applications

Hexadecyl hydrazinecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of azo compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of hexadecyl hydrazinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. The long alkyl chain enhances its ability to interact with lipid membranes, potentially disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

Compounds with varying alkyl chain lengths on the hydrazinecarboxylate scaffold exhibit distinct properties:

| Compound | Alkyl Chain Length | Solubility (LogP) | Biological Activity | Key Reference |

|---|---|---|---|---|

| Hexadecyl hydrazinecarboxylate | C16 | ~6.8 | Antimicrobial, antioxidant | |

| Dodecyl hydrazinecarboxylate | C12 | ~5.2 | Moderate antimicrobial activity | |

| Octadecyl hydrazinecarboxylate | C18 | ~7.5 | Enhanced biofilm disruption |

Insights :

- Longer alkyl chains (e.g., C18) increase lipophilicity, improving membrane penetration but reducing aqueous solubility .

- The C16 chain in this compound balances solubility and bioactivity, making it optimal for topical formulations .

Functional Group Modifications

Hydrazinecarboxylates with alternative substituents demonstrate varied reactivity:

a) Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate

- Structure: Contains a cyanophenyl group instead of hexadecyl.

- Properties : Higher polarity (LogP ~3.1) due to the nitrile group; used in catalytic reactions .

- Comparison : Lacks the amphiphilic properties of hexadecyl derivatives, limiting its use in lipid-rich environments .

b) (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate

- Structure : Features a benzyl group and ethylidene linkage.

- Properties : Enhanced π-π stacking capabilities, suitable for drug delivery systems .

- Comparison : Less stable under acidic conditions compared to hexadecyl derivatives .

Thiadiazole and Oxadiazole Analogs

Compounds like ethyl 5-hydrazinylthiadiazole-4-carboxylate incorporate heterocyclic rings:

- Activity : Thiadiazole derivatives show superior anticancer and antiviral activity due to their planar structures .

- Limitation : Reduced thermal stability compared to hydrazinecarboxylates .

Antimicrobial Activity

- This compound exhibits broad-spectrum antimicrobial effects (MIC = 8–32 µg/mL against S. aureus and E. coli), outperforming shorter-chain analogs .

- Mechanistic studies suggest disruption of bacterial cell membranes via alkyl chain insertion .

Antioxidant Potential

- In DPPH assays, this compound shows IC₅₀ = 12 µM, comparable to ascorbic acid (IC₅₀ = 10 µM) .

- The hydrazine group scavenges free radicals, while the alkyl chain stabilizes the compound in lipid phases .

Unique Advantages of this compound

- Dual Functionality : Combines the reactivity of hydrazinecarboxylate with the surfactant-like properties of the C16 chain .

- Versatility : Adaptable to pharmaceutical formulations (e.g., liposomal drug delivery) and industrial coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.